(2S,3R)-3-Methoxy-2-methyl-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Methoxy-2-methyl-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of the corresponding trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of regio- and stereoselective synthesis, as well as the use of efficient catalytic systems, are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Methoxy-2-methyl-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the substituted phenylbutanoic acid.
Scientific Research Applications
(2S,3R)-3-Methoxy-2-methyl-4-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy fatty acids.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Methoxy-2-methyl-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Hydroxy-2-methylbutanoic acid
- (2S,3R)-3-Amino-2-hydroxydecanoic acid
- (2R,3S)-Phenylisoserine esters
Uniqueness
(2S,3R)-3-Methoxy-2-methyl-4-phenylbutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S,3R)-3-methoxy-2-methyl-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(12(13)14)11(15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVGRRPSIBTFCM-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC=CC=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.